molecular formula C4H6N4O B065056 1-(1-Methyltetrazol-5-yl)ethanone CAS No. 185445-05-0

1-(1-Methyltetrazol-5-yl)ethanone

Cat. No. B065056
M. Wt: 126.12 g/mol
InChI Key: UMLACYYHLRNVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyltetrazol-5-yl)ethanone, also known as MTE, is a chemical compound that belongs to the class of tetrazoles. This compound has gained significant attention in recent years due to its potential applications in scientific research. MTE is a versatile compound that can be used for a variety of purposes, including drug development, material science, and biochemistry.

Mechanism Of Action

1-(1-Methyltetrazol-5-yl)ethanone acts as a nucleophile and can undergo various reactions such as nucleophilic substitution, addition, and cycloaddition. It can also act as a ligand for metal ions, forming stable complexes. The mechanism of action of 1-(1-Methyltetrazol-5-yl)ethanone depends on its application, and further research is needed to fully understand its mechanisms.

Biochemical And Physiological Effects

1-(1-Methyltetrazol-5-yl)ethanone has shown potential in various biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. 1-(1-Methyltetrazol-5-yl)ethanone has also been shown to have antibacterial and antifungal properties. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions in biological samples.

Advantages And Limitations For Lab Experiments

1-(1-Methyltetrazol-5-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and can be used as a building block for the synthesis of various compounds. 1-(1-Methyltetrazol-5-yl)ethanone is also stable and can be stored for long periods. However, 1-(1-Methyltetrazol-5-yl)ethanone has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

The potential applications of 1-(1-Methyltetrazol-5-yl)ethanone in scientific research are vast, and there are several future directions for its use. One direction is the development of 1-(1-Methyltetrazol-5-yl)ethanone-based metal complexes with potential applications in catalysis and material science. Another direction is the use of 1-(1-Methyltetrazol-5-yl)ethanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in drug development and photodynamic therapy.
Conclusion:
In conclusion, 1-(1-Methyltetrazol-5-yl)ethanone is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable building block for the synthesis of various compounds, and its potential applications in drug development, material science, and biochemistry make it an exciting area of research. Further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(1-Methyltetrazol-5-yl)ethanone involves the reaction of 1-methyl-5-nitrotetrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the nitro group by the ethyl chloroacetate, followed by elimination of the leaving group to form 1-(1-Methyltetrazol-5-yl)ethanone.

Scientific Research Applications

1-(1-Methyltetrazol-5-yl)ethanone has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Methyltetrazol-5-yl)ethanone has also been used as a ligand for metal complexes, which have potential applications in catalysis and material science. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

1-(1-methyltetrazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLACYYHLRNVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyltetrazol-5-yl)ethanone

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